Molecular Weight Reduction of 7.6% vs. Cycloheptyl Analog Enhances Ligand Efficiency Potential
For drug discovery programs operating under Lipinski-like physicochemical constraints, the molecular weight differential between the cyclopentyl analog (341.4 g/mol) and the cycloheptyl analog (369.5 g/mol) [1] represents a meaningful 7.6% reduction. This 28-Da difference arises solely from the ring-size contraction (C₅ vs. C₇ cycloalkyl) while preserving the hydroxypropyl linker, the oxazolidinone core, and the heptanoic acid chain. In fragment-based or lead-optimization contexts where every 10 Da of molecular weight can influence oral bioavailability probability, this distinction favors the cyclopentyl variant as a lower-MW entry point for further derivatization [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 341.4 g/mol (C₁₈H₃₁NO₅) |
| Comparator Or Baseline | Cycloheptyl analog (CAS 89248-93-1): 369.5 g/mol (C₂₀H₃₅NO₅) |
| Quantified Difference | 28.1 Da reduction (7.6% lower MW) |
| Conditions | Calculated from molecular formula; vendor-confirmed MS data |
Why This Matters
A 7.6% molecular weight advantage positions this compound as a more ligand-efficient starting point for lead optimization compared to its cycloheptyl congener, particularly in oral drug discovery programs where MW < 350 is a common design criterion.
- [1] Wikidata. 7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid (CAS 89248-93-1). Molecular mass: 369.5 g/mol. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class-level inference on MW impact on oral bioavailability.) View Source
